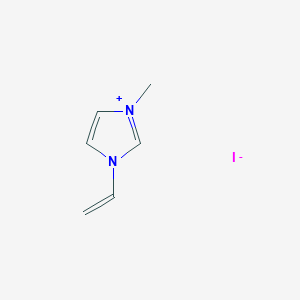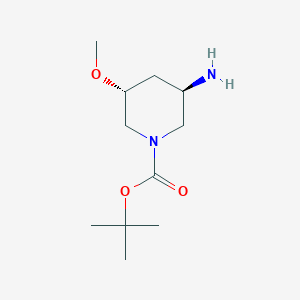![molecular formula C36H47NO20 B12103150 CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)
CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-, phenylmethyl ester (9CI) is a complex organic compound It is characterized by its intricate structure, which includes multiple acetylated glucopyranosyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the acetylation of glucopyranosyl groups. The process includes:
Acetylation of Glucopyranosyl Groups: The glucopyranosyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Carbamic Acid Ester: The acetylated glucopyranosyl groups are then reacted with phenylmethyl chloroformate to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl ester group.
Reduction: Reduction reactions can occur at the carbamic acid ester group, potentially leading to the formation of amines.
Substitution: Substitution reactions can take place at the acetylated glucopyranosyl groups, where acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties make it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetylated glucopyranosyl groups can interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenylmethyl ester group can also play a role in these interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Uniqueness
The uniqueness of Carbamic acid, [2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-, phenylmethyl ester (9CI) lies in its specific combination of acetylated glucopyranosyl groups and the phenylmethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C36H47NO20 |
|---|---|
分子量 |
813.8 g/mol |
IUPAC名 |
[4,5-diacetyloxy-6-[2-(phenylmethoxycarbonylamino)ethoxy]-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H47NO20/c1-18(38)47-16-26-28(50-20(3)40)30(51-21(4)41)33(54-24(7)44)35(56-26)57-29-27(17-48-19(2)39)55-34(32(53-23(6)43)31(29)52-22(5)42)46-14-13-37-36(45)49-15-25-11-9-8-10-12-25/h8-12,26-35H,13-17H2,1-7H3,(H,37,45) |
InChIキー |
HZQIDUPXRVLJOT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCNC(=O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)




![(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)




![[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-](/img/structure/B12103130.png)


